
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one
描述
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring attached to a propenone moiety, which is further substituted with a 4-isobutylphenyl group
作用机制
Target of Action
It’s structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID). NSAIDs like Ibuprofen primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
Considering its structural similarity to ibuprofen, it may also act by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.
Biochemical Pathways
Based on its similarity to ibuprofen, it may affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of cyclooxygenase enzymes. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby affecting the downstream effects related to inflammation, pain, and fever.
Pharmacokinetics
Based on the pharmacokinetics of ibuprofen , it can be inferred that this compound might also be rapidly and completely absorbed when given orally. It might bind extensively to plasma proteins and be metabolized to glucuronide conjugates, which are excreted in urine .
Result of Action
Based on its structural similarity to ibuprofen, it can be inferred that this compound might also reduce inflammation, pain, and fever by decreasing the production of prostaglandins .
Action Environment
It’s known that various factors such as ph, temperature, and presence of other substances can influence the action and stability of drugs . Furthermore, the presence of this compound in the environment could lead to its biodegradation, potentially forming various metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with piperidine and acetone under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired propenone derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. The use of environmentally benign solvents and catalysts is also emphasized to ensure sustainable production processes.
化学反应分析
Types of Reactions
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of various fine chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties.
1-(4-Isobutylphenyl)ethanol: Used in the synthesis of various pharmaceuticals.
4-Isobutylbenzaldehyde: An intermediate in organic synthesis.
Uniqueness
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a piperidine ring with a propenone moiety and a 4-isobutylphenyl group makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)14-17-8-6-16(7-9-17)10-11-18(20)19-12-4-3-5-13-19/h6-11,15H,3-5,12-14H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEXCGYPBCMAQA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328273 | |
| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329778-70-3 | |
| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)
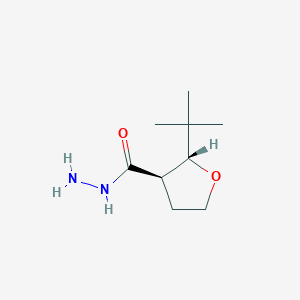
![1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2715541.png)

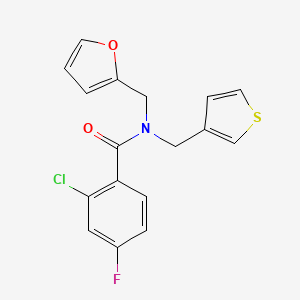
![N-tert-butyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2715548.png)
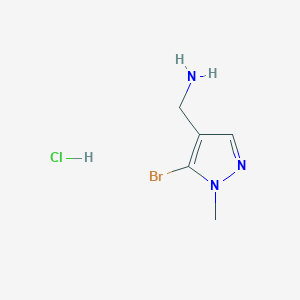
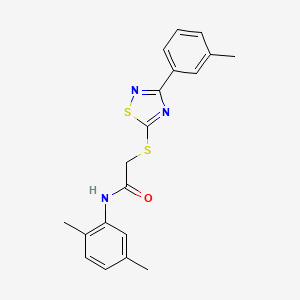
![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)
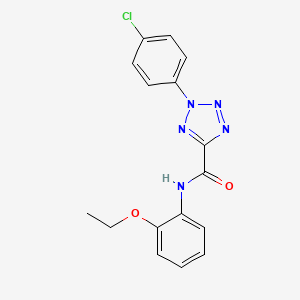

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
![1-(2,4-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2715561.png)
